molecular formula C23H28N6O2 B2396255 (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1291858-69-9

(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2396255
CAS No.: 1291858-69-9
M. Wt: 420.517
InChI Key: CQILVWNTYDLJRS-UHFFFAOYSA-N
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Description

(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a synthetic hybrid heterocyclic compound designed for advanced pharmacological research. It features a 1,2,3-triazole core linked to a 4-ethylphenylamino group and a 2-ethoxyphenyl-substituted piperazine moiety via a methanone linker. This specific structural combination is significant, as both piperazine and 1,2,3-triazole rings are common motifs in pharmaceuticals, known to positively modulate pharmacokinetic properties and contribute to diverse biological activities . The integration of lipophilic and electron-withdrawing groups in its design is a strategy often employed to enhance binding affinity and metabolic stability . This compound is supplied for investigational use in oncology and biochemistry, with its core research value stemming from its potential as a protein-protein interaction inhibitor or kinase modulator. Structural analogs of this compound, featuring the triazole-piperazine scaffold, have demonstrated potent growth inhibition (GI50) in the sub-micromolar to low micromolar range against a panel of human cancer cell lines, including challenging pancreatic cancer models . The mechanism of action for such compounds is frequently investigated through molecular docking studies, which suggest that the triazole and piperazine components facilitate binding to specific enzymatic sites or protein grooves, such as the S100A2–p53 interface, thereby inhibiting pathways crucial for cancer cell survival and proliferation . Researchers will find this compound valuable for probing novel therapeutic targets and conducting structure-activity relationship (SAR) studies. Modifications to the aryl substituents or the piperazine ring in similar molecules have been shown to significantly alter receptor selectivity and potency, providing a fertile ground for lead optimization . This product is intended for in vitro applications only in controlled laboratory settings. It is not classified as a drug or pharmaceutical and is strictly for research purposes. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1291858-69-9

Molecular Formula

C23H28N6O2

Molecular Weight

420.517

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-[5-(4-ethylanilino)-2H-triazol-4-yl]methanone

InChI

InChI=1S/C23H28N6O2/c1-3-17-9-11-18(12-10-17)24-22-21(25-27-26-22)23(30)29-15-13-28(14-16-29)19-7-5-6-8-20(19)31-4-2/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27)

InChI Key

CQILVWNTYDLJRS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=C4OCC

solubility

not available

Origin of Product

United States

Biological Activity

The compound (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, including synthetic methods, pharmacological effects, and specific case studies that demonstrate its therapeutic potential.

1. Chemical Structure and Synthesis

The compound features a complex structure that combines piperazine and triazole moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions where piperazine derivatives are reacted with triazole-containing compounds to yield the final product. Various synthetic routes have been explored to optimize yield and purity, employing solvents like DMF and ethanol in reflux conditions .

2.1 Anticancer Activity

Research indicates that the compound exhibits significant antiproliferative effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in MDA-MB-231 breast cancer cells, as evidenced by increased levels of cleaved PARP and caspase-3, alongside a decrease in Bcl-2 expression . The compound's mechanism of action appears to involve cell cycle arrest at the G2/M phase, leading to reduced cell viability.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical)18.0Apoptosis induction

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus32Similar to Methicillin
Escherichia coli16Comparable to Ampicillin

3.1 In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer efficacy of the compound. In one study, treatment with the compound significantly inhibited tumor growth without observable toxicity in healthy tissues . These findings underscore its potential as a therapeutic agent in oncology.

3.2 Mechanistic Insights

Mechanistic studies have revealed that the compound interacts with specific cellular pathways involved in proliferation and apoptosis. It was found to inhibit key enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer progression . This inhibition correlates with enhanced apoptotic signaling, providing insights into its therapeutic mechanisms.

4. Conclusion

The compound This compound shows promising biological activities, particularly in anticancer and antimicrobial domains. Its ability to induce apoptosis and inhibit microbial growth positions it as a candidate for further development in drug discovery programs.

Future research should focus on optimizing its pharmacokinetic properties and exploring its full therapeutic potential through clinical trials. The diverse biological activities exhibited by this compound highlight the importance of continued exploration in medicinal chemistry for developing novel therapeutic agents.

Scientific Research Applications

The compound (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone has garnered attention in various scientific domains due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate piperazine derivatives with triazole moieties. The synthetic pathways often utilize various reagents and conditions to achieve the desired chemical structure, which is crucial for its biological activity. For instance, the incorporation of piperazine enhances the compound's interaction with neurotransmitter receptors, which is vital for its pharmacological effects.

Key Synthetic Routes

  • Piperazine Derivatives : The reaction of piperazine with substituted phenyl groups forms the core structure.
  • Triazole Formation : The triazole ring is synthesized through cycloaddition reactions involving azides and alkynes or via other coupling methods.
  • Final Assembly : The final compound is obtained by coupling the piperazine derivative with the triazole component, often requiring purification techniques such as recrystallization or chromatography.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

Antipsychotic and Neuropharmacological Effects

Research indicates that compounds with similar structures to this compound may possess antipsychotic properties. The piperazine moiety is known for its affinity towards dopamine receptors, particularly D2 and D3 receptors, which are critical in the treatment of schizophrenia and other neuropsychiatric disorders .

Anticancer Potential

Preliminary studies have shown that derivatives of triazole can exhibit anticancer properties by inducing apoptosis in cancer cells. For example, certain triazole derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects . The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a promising candidate for cancer therapy.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into similar triazole compounds has revealed efficacy against a spectrum of bacteria and fungi, indicating that this compound may also possess similar antimicrobial effects .

Case Studies

Several case studies highlight the applications of compounds structurally related to this compound:

  • Neuropharmacological Studies : One study focused on the synthesis of piperazine derivatives and their evaluation as antipsychotic agents. The results indicated that these compounds could effectively reduce symptoms in animal models of schizophrenia .
  • Anticancer Research : A series of experiments evaluated triazole derivatives against breast cancer cell lines. Compounds were found to induce apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Testing : A comprehensive study assessed various triazole compounds against clinical isolates of bacteria. Results demonstrated that certain derivatives exhibited significant antibacterial activity, supporting their development as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine, aryl, and heterocyclic substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Analogs

Compound Name / ID Key Structural Features Pharmacological Notes Reference
(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone (Target) 2-ethoxyphenyl, 4-ethylphenylamino-triazole Hypothesized CNS activity; ethoxy enhances lipophilicity; ethyl may slow metabolism
1-(4-(4-((5-chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m2) Chloropyrimidine, dimethyltriazole, ethanone Antiproliferative activity noted; chloro group increases electrophilicity
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Trifluoromethylphenyl, pyrazole, butanone Enhanced receptor selectivity due to CF3 group; longer chain may reduce bioavailability
[4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone 4-methoxyphenyl, trimethoxyphenyl Likely antipsychotic activity; multiple methoxy groups improve solubility

Key Observations :

Substituent Effects on Bioactivity: The ethoxy group in the target compound may offer a balance between lipophilicity and metabolic stability compared to the methoxy analogs (e.g., ). Ethoxy’s larger size could reduce oxidative metabolism relative to methoxy. Triazole vs. Electron-Withdrawing Groups: Chloro (m2 ) and trifluoromethyl (Compound 5 ) substituents enhance electrophilicity, which may improve binding to enzymes but increase toxicity risks.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a bromoethanone intermediate with a preformed triazole-thiol, as seen in analogous piperazine-triazole hybrids . Comparatively, pyrimidine-linked derivatives (e.g., m2 ) require palladium-catalyzed cross-coupling, increasing synthetic complexity.

Physicochemical Properties :

  • LogP : The target compound’s LogP is estimated to be higher than methoxy-substituted analogs (e.g., ) due to the ethyl and ethoxy groups, favoring blood-brain barrier penetration.
  • Solubility : Triazole’s polarity may counteract the lipophilicity of ethoxy/ethyl groups, whereas CF3-substituted analogs (e.g., Compound 5 ) exhibit lower aqueous solubility.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole ring .
  • Step 2 : Coupling of the piperazine moiety through nucleophilic substitution or amidation reactions under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Step 3 : Final methanone linkage via Friedel-Crafts acylation or carbodiimide-mediated coupling, requiring strict anhydrous conditions to prevent hydrolysis . Key factors affecting yield include solvent polarity (e.g., dichloromethane vs. DMF), catalyst loading (e.g., 10 mol% CuI for CuAAC), and reaction time optimization .

Q. Which spectroscopic techniques are most effective for confirming structure and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for verifying the triazole N–H proton (δ 8.1–8.3 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 390.5 (C22_{22}H26_{26}N6_6O) .
  • HPLC-PDA : Purity >95% is achievable using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize targets associated with triazole-piperazine hybrids:

  • In vitro assays : Screen against serotonin (5-HT1A_{1A}/5-HT2A_{2A}) and dopamine (D2_2) receptors due to structural similarity to known CNS-active agents .
  • Antimicrobial testing : Use microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given the triazole’s antifungal potential .

Advanced Research Questions

Q. What strategies optimize synthetic routes to improve scalability?

  • Byproduct reduction : Replace traditional coupling agents (e.g., DCC) with polymer-supported carbodiimides to simplify purification .
  • Flow chemistry : Implement continuous-flow reactors for the triazole formation step, reducing reaction time from hours to minutes .
  • Catalyst recycling : Use immobilized Cu nanoparticles in CuAAC to enhance turnover number (TON > 500) .

Q. How should contradictory in vitro vs. in vivo pharmacological data be analyzed?

  • Pharmacokinetic factors : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess bioavailability discrepancies .
  • Metabolite interference : Perform LC-MS/MS to identify active metabolites that may mask or enhance parent compound activity in vivo .
  • Dose-response recalibration : Use allometric scaling (e.g., mg/kg vs. mg/m2^2) to reconcile interspecies differences in efficacy .

Q. What computational methods model this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding poses at the 5-HT1A_{1A} receptor, focusing on the piperazine-ethoxy group’s role in hydrogen bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate triazole ring stability in aqueous vs. lipid bilayer environments .
  • QSAR modeling : Corporate Hammett constants for substituents (e.g., ethoxy vs. methoxy) to predict logP and IC50_{50} trends .

Q. How can SAR studies systematically modify pharmacophores for enhanced activity?

  • Piperazine substitutions : Replace the 2-ethoxyphenyl group with 4-methylphenyl (as in ) to assess steric effects on receptor affinity.
  • Triazole modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the 5-position to enhance π-π stacking with target proteins .
  • Methanone linker : Test ketone vs. thioketone variants to modulate metabolic stability (e.g., CYP3A4 resistance) .

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